

# Technical Monograph: (3-Chloromethyl-phenyl)-acetic acid[1]

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## Compound of Interest

Compound Name: (3-Chloromethyl-phenyl)-acetic acid  
CAS No.: 857165-45-8  
Cat. No.: B1589176

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## Part 1: Executive Summary & Chemical Identity

**(3-Chloromethyl-phenyl)-acetic acid** is a bifunctional aromatic building block characterized by two distinct electrophilic sites: a highly reactive benzylic chloride and a carboxylic acid. This dual functionality makes it a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), receptor antagonists, and agrochemicals. Its utility lies in the ability to selectively functionalize the benzylic position via nucleophilic substitution (

) while retaining the carboxylic acid for subsequent amide coupling or esterification.

## Nomenclature & Identifiers[1][2][3][4][5][6]

Parameter	Detail
IUPAC Name	2-[3-(Chloromethyl)phenyl]acetic acid
Common Synonyms	(3-Chloromethyl-phenyl)-acetic acid; -(3-Chloromethylphenyl)acetic acid; m-Chloromethylphenylacetic acid
CAS Registry Number	857165-45-8
Molecular Formula	
Molecular Weight	184.62 g/mol
SMILES	<chem>OC(=O)Cc1cccc(c1)CCl</chem>
InChI Key	WFPMUFXQDKMVCO-UHFFFAOYSA-N

## Part 2: Physicochemical Profile

This compound is typically isolated as a white to off-white crystalline solid. Due to the presence of the benzylic chloride, it is susceptible to hydrolysis upon exposure to moisture and should be stored under an inert atmosphere.

Property	Value / Description
Appearance	White to off-white solid
Melting Point	76–80 °C (Typical range for similar derivatives; specific batch data may vary)
Boiling Point	~330 °C (Predicted at 760 mmHg)
Solubility	Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water.[1]
Stability	Moisture sensitive (benzylic chloride hydrolysis). Store at 2–8 °C under Argon/Nitrogen.
pKa	~4.3 (Carboxylic acid)

## Part 3: Synthetic Methodology

### Strategic Analysis of Synthesis

Direct chloromethylation of phenylacetic acid (Blanc reaction) is generally avoided due to poor regioselectivity (favoring the para isomer due to the alkyl group's directing effect) and the formation of bis-chloromethylated byproducts.

The authoritative, field-proven route utilizes 3-methylphenylacetic acid (m-tolylacetic acid) as the starting material. This pathway ensures regiochemical integrity by locking the meta-substitution pattern prior to functionalization.

### Protocol: Radical Halogenation Route

This protocol describes the synthesis via radical bromination followed by chloride exchange, or direct radical chlorination using sulfuryl chloride (

) or Trichloroisocyanuric acid (TCCA).

**Step 1: Ester Protection (Optional but Recommended)** To prevent side reactions at the carboxylic acid, the methyl ester is often formed first.

- Reagents:
- Conditions: Reflux, 4 h.

**Step 2: Benzylic Halogenation (Wohl-Ziegler Reaction)**

- Precursor: Methyl 2-(3-methylphenyl)acetate
- Reagents: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), AIBN (initiator).
- Solvent:  
or Benzotrifluoride (green alternative).
- Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#) Free-radical substitution at the benzylic methyl group.
- Note: If NBS is used, the resulting bromide is often converted to the chloride using

in DMF or used directly if the bromide is acceptable. For the specific chloride target, NCS or is used.

### Step 3: Hydrolysis

- Reagents:

(aq), THF.

- Conditions: 0 °C to RT. Careful control is required to hydrolyze the ester without displacing the benzylic halide (though benzylic halides are relatively stable to mild basic hydrolysis compared to the ester).

## Visualization: Synthetic Workflow



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Figure 1: Regioselective synthesis starting from m-tolylacetic acid to ensure meta-substitution integrity.

## Part 4: Reactivity & Applications in Drug Discovery

**(3-Chloromethyl-phenyl)-acetic acid** serves as a "linchpin" scaffold. Its value is defined by the orthogonality of its reactive groups.

### The Benzylic Chloride ( )

This site acts as a soft electrophile. It is highly susceptible to

displacement by nucleophiles such as:

- Amines: Formation of secondary/tertiary amines (e.g., in the synthesis of GPCR ligands).
- Thiols: Formation of thioethers.

- Azides: Precursor to "Click" chemistry (triazole formation).

## The Carboxylic Acid ( )

This site allows for fragment coupling:

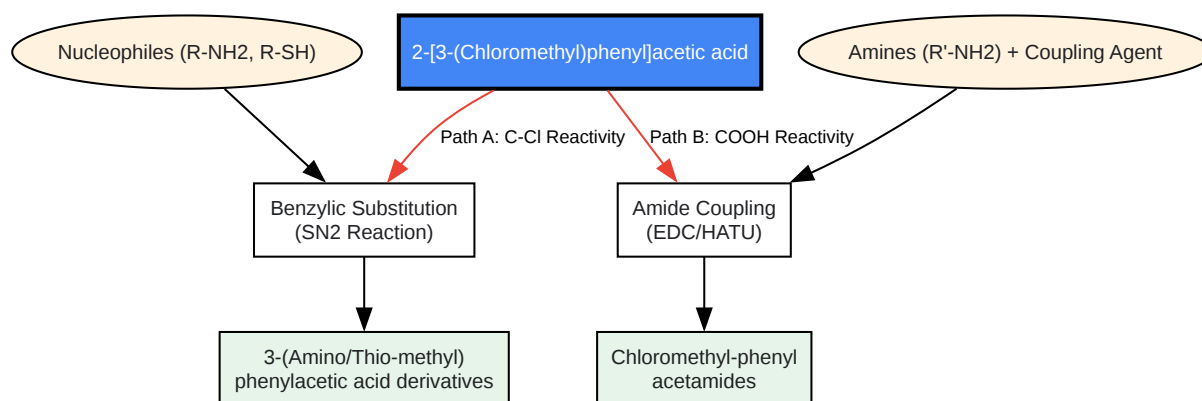
- Amide Coupling: Reaction with amines using EDC/HOBt or HATU to extend the carbon skeleton.
- Esterification: Prodrug formation or solubility modulation.

## Case Study: Fragment-Based Drug Design

In the development of antagonists for the

receptor (involved in allergic inflammation), the phenylacetic acid moiety often serves as the pharmacophore binding to the cationic site of the receptor, while the chloromethyl group allows for the attachment of a lipophilic "tail" to occupy the hydrophobic pocket.

## Visualization: Reactivity Map



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Figure 2: Divergent reactivity pathways allowing for modular library generation.

## Part 5: Safety & Handling Protocols

#### Hazard Classification (GHS):

- Skin Corr. 1B / Irrit. 2: Causes severe skin burns or irritation.
- Eye Dam. 1: Causes serious eye damage.
- STOT SE 3: May cause respiratory irritation.

#### Handling Directives:

- Lachrymator Potential: Benzylic chlorides are potent lachrymators. All operations must be performed in a functioning fume hood.
- Moisture Exclusion: The compound hydrolyzes to the benzyl alcohol and HCl gas. Weigh and transfer under inert gas (Nitrogen/Argon) whenever possible.
- Neutralization: Spills should be neutralized with dilute aqueous sodium bicarbonate or ammonium hydroxide solution before disposal.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15879, 3-Chlorophenylacetic acid (Analogue Reference). Retrieved January 30, 2026 from [\[Link\]](#)

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## Sources

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- 2. [chemguide.co.uk \[chemguide.co.uk\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)

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